
2-(Chloromethyl)-6-hydroxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-hydroxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group at the second position and a hydroxyl group at the sixth position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-hydroxynaphthalene can be achieved through several methods. One common approach involves the chloromethylation of 6-hydroxynaphthalene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 6-hydroxynaphthalene to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Chloromethyl)-6-naphthoquinone or 2-(Chloromethyl)-6-naphthoic acid.
Reduction: 2-Methyl-6-hydroxynaphthalene.
Substitution: 2-(Aminomethyl)-6-hydroxynaphthalene or 2-(Methoxymethyl)-6-hydroxynaphthalene.
科学的研究の応用
2-(Chloromethyl)-6-hydroxynaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and chloromethyl groups.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-hydroxynaphthalene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
6-Hydroxynaphthalene: Lacks the chloromethyl group, limiting its use in substitution reactions.
2-Methyl-6-hydroxynaphthalene: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-hydroxynaphthalene is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
6-(chloromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7H2 |
InChIキー |
SGRAZHJETREIQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


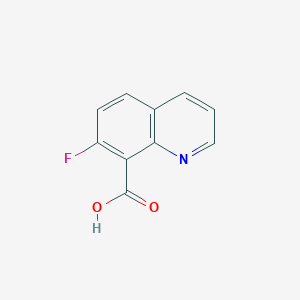
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
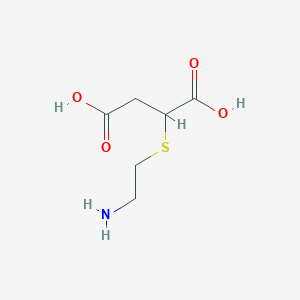
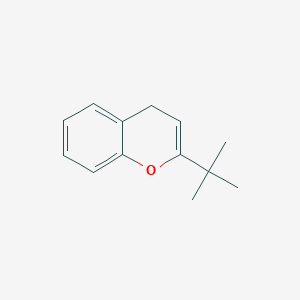

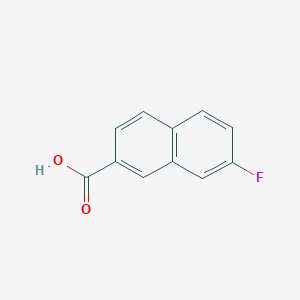
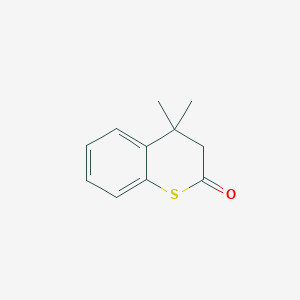
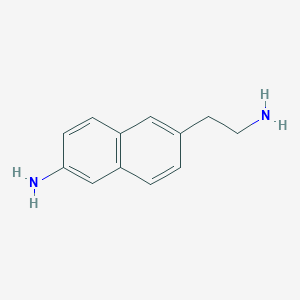
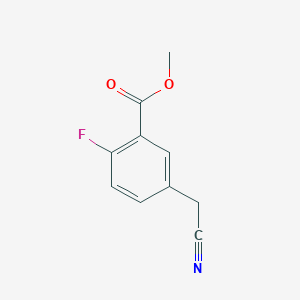

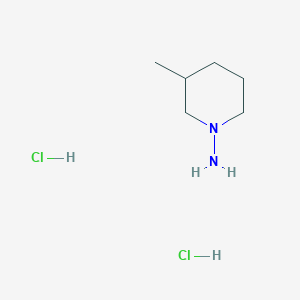

![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)

